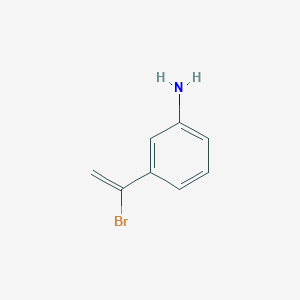
Benzenamine, 3-(1-bromoethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H8BrN It is a derivative of benzenamine (aniline) where a bromine atom and an ethenyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(1-bromoethenyl)- typically involves the bromination of aniline derivatives followed by the introduction of the ethenyl group. One common method is the electrophilic aromatic substitution reaction where aniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated product is then subjected to a Heck reaction with an appropriate alkene to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 3-(1-bromoethenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Electrophiles like bromine or nucleophiles like amines under mild conditions
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 3-(1-bromoethenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique reactivity makes it suitable for creating specialized materials with desired properties .
Mécanisme D'action
The mechanism of action of Benzenamine, 3-(1-bromoethenyl)- involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions .
Comparaison Avec Des Composés Similaires
- Benzenamine, 4-(1-bromoethenyl)-
- Benzenamine, 2-(1-bromoethenyl)-
- Benzenamine, 3-(1-chloroethenyl)-
Uniqueness: Benzenamine, 3-(1-bromoethenyl)- is unique due to the position of the bromine and ethenyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
839718-72-8 |
|---|---|
Formule moléculaire |
C8H8BrN |
Poids moléculaire |
198.06 g/mol |
Nom IUPAC |
3-(1-bromoethenyl)aniline |
InChI |
InChI=1S/C8H8BrN/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1,10H2 |
Clé InChI |
IEYYHOYZJBJTHN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC(=CC=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)


![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)


![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
